molecular formula C17H19N3O B5738588 2-amino-6-isobutyl-4-(3-methoxyphenyl)nicotinonitrile

2-amino-6-isobutyl-4-(3-methoxyphenyl)nicotinonitrile

Katalognummer B5738588
Molekulargewicht: 281.35 g/mol
InChI-Schlüssel: OIGWCPWGBDPOFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-6-isobutyl-4-(3-methoxyphenyl)nicotinonitrile (also known as SIB-1893) is a chemical compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

SIB-1893 is a selective agonist of α7 nAChRs, which are widely distributed in the central nervous system (CNS) and play a crucial role in cognitive function and memory formation (Thomsen et al., 2010). Activation of α7 nAChRs by SIB-1893 leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and attention processes (Gronlien et al., 2007).
Biochemical and Physiological Effects
SIB-1893 has been shown to improve cognitive function in animal models of AD and schizophrenia by enhancing synaptic plasticity and increasing the release of neurotransmitters in the CNS (Papke et al., 2005; Thomsen et al., 2010). It has also been demonstrated to reduce nicotine self-administration and withdrawal symptoms in animal models of nicotine addiction (Gronlien et al., 2007). In addition, SIB-1893 has been shown to improve attention and impulsivity in animal models of ADHD (Acri et al., 2010).

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using SIB-1893 in lab experiments is its selectivity for α7 nAChRs, which allows for more precise targeting of this receptor subtype. However, one of the limitations of using SIB-1893 is its relatively low potency, which may require higher doses or longer exposure times to achieve desired effects (Papke et al., 2005).

Zukünftige Richtungen

There are several potential future directions for research on SIB-1893. One area of interest is its potential to treat other neurological and psychiatric disorders, such as depression and anxiety disorders, which are also associated with dysfunction of the cholinergic system (Thomsen et al., 2010). Another potential direction is the development of more potent and selective α7 nAChR agonists based on the structure of SIB-1893 (Papke et al., 2005). Finally, further studies are needed to elucidate the long-term effects and safety profile of SIB-1893 in humans.
Conclusion
In conclusion, SIB-1893 is a promising chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selectivity for α7 nAChRs and ability to enhance cognitive function and reduce nicotine addiction make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, physiological effects, and long-term safety profile.

Synthesemethoden

The synthesis of SIB-1893 involves the reaction of 3-methoxybenzaldehyde with isobutylamine to form 3-methoxy-N-isobutylbenzylamine. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to yield SIB-1893. The overall yield of this synthesis method is around 20-25% (Papke et al., 2005).

Wissenschaftliche Forschungsanwendungen

SIB-1893 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease (AD) and schizophrenia (Papke et al., 2005; Thomsen et al., 2010). SIB-1893 has also been investigated for its potential to treat nicotine addiction (Gronlien et al., 2007) and attention deficit hyperactivity disorder (ADHD) (Acri et al., 2010).

Eigenschaften

IUPAC Name

2-amino-4-(3-methoxyphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11(2)7-13-9-15(16(10-18)17(19)20-13)12-5-4-6-14(8-12)21-3/h4-6,8-9,11H,7H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGWCPWGBDPOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.